Cas no 1004550-12-2 (N-ethyl-6-formyl-Imidazo[1,2-a]pyridine-3-carboxamide)

N-ethyl-6-formyl-Imidazo[1,2-a]pyridine-3-carboxamide structure
1004550-12-2 structure
商品名:N-ethyl-6-formyl-Imidazo[1,2-a]pyridine-3-carboxamide
CAS番号:1004550-12-2
MF:C11H11N3O2
メガワット:217.223942041397
CID:2117115

N-ethyl-6-formyl-Imidazo[1,2-a]pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-ethyl-6-formyl-Imidazo[1,2-a]pyridine-3-carboxamide
    • N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide
    • RVNYFNWXDVMGII-UHFFFAOYSA-N
    • CID 86633662
    • Imidazo[1,2-a]pyridine-3-carboxamide, N-ethyl-6-formyl-
    • インチ: 1S/C11H11N3O2/c1-2-12-11(16)9-5-13-10-4-3-8(7-15)6-14(9)10/h3-7H,2H2,1H3,(H,12,16)
    • InChIKey: RVNYFNWXDVMGII-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CN=C2C=CC(C=O)=CN12)NCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • トポロジー分子極性表面積: 63.5

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.51±0.46(Predicted)

N-ethyl-6-formyl-Imidazo[1,2-a]pyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM330450-1g
N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide
1004550-12-2 95%+
1g
$1942 2023-02-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1161885-1g
N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide
1004550-12-2 98%
1g
¥17669 2023-04-17

N-ethyl-6-formyl-Imidazo[1,2-a]pyridine-3-carboxamide 関連文献

N-ethyl-6-formyl-Imidazo[1,2-a]pyridine-3-carboxamideに関する追加情報

Introduction to N-Ethyl-6-Formyl-Imidazo[1,2-a]Pyridine-3-Carboxamide (CAS No. 1004550-12-2)

N-Ethyl-6-formyl-Imidazo[1,2-a]pyridine-3-carboxamide is a highly intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, characterized by its unique structural framework, exhibits a rich chemical reactivity that makes it a valuable scaffold for the development of novel therapeutic agents. The compound's molecular structure, featuring an imidazo[1,2-a]pyridine core appended with an N-ethyl and a 6-formyl substituent, as well as a 3-carboxamide functional group, positions it as a versatile intermediate in synthetic chemistry.

The CAS No. 1004550-12-2 of N-Ethyl-6-formyl-imidazo[1,2-a]pyridine-3-carboxamide underscores its distinct identity within the chemical database. This numbering system ensures precise identification and differentiation from other compounds with similar structures or functionalities. The imidazo[1,2-a]pyridine moiety is particularly noteworthy, as it is a privileged scaffold frequently encountered in biologically active molecules. Its presence in N-Ethyl-6-formyl-imidazo[1,2-a]pyridine-3-carboxamide suggests potential applications in drug discovery, particularly in targeting diseases associated with specific biological pathways.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing next-generation pharmaceuticals. The N-Ethyl-6-formyl-imidazo[1,2-a]pyridine-3-carboxamide structure offers multiple sites for functionalization, enabling chemists to tailor its properties for specific biological targets. The formyl group at the 6-position serves as a reactive handle for further derivatization, such as condensation reactions with amines to form amides or Schiff bases. Similarly, the carboxamide functionality at the 3-position can be modified to introduce various pharmacophores or linkages.

In the realm of drug development, the imidazo[1,2-a]pyridine scaffold has been extensively studied for its ability to interact with biological receptors and enzymes. For instance, several imidazo[1,2-a]pyridines have shown promise as inhibitors of protein-protein interactions and as modulators of kinase activity. The N-Ethyl-6-formyl-imidazo[1,2-a]pyridine-3-carboxamide derivative may be explored for its potential to disrupt such interactions or to modulate enzymatic pathways relevant to diseases like cancer or inflammation.

The synthesis of N-Ethyl-6-formyl-imidazo[1,2-a]pyridine-3-carboxamide involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps typically include cyclization reactions to form the imidazo[1,2-a]pyridine core, followed by selective functionalization at the 6-position and 3-position via formylation and carboxamidation processes. These synthetic strategies often employ palladium-catalyzed cross-coupling reactions or nucleophilic additions to achieve high regioselectivity and yield.

Recent research has also demonstrated the role of N-Ethyl-6-formyl-imidazo[1,2-a]pyridine-3-carboxamide in designing small-molecule probes for biochemical studies. Its structural features allow it to serve as a tool compound for investigating enzyme mechanisms or for validating drug targets in high-throughput screening assays. For example, derivatives of this compound have been used to probe the activity of cytochrome P450 enzymes or to study the interactions between proteins and small molecules.

The pharmacological potential of N-Ethyl-6-formyl-imidazo[1,2-a]pyridine-3-carboxamide extends beyond its role as a synthetic intermediate. Preclinical studies have begun to explore its effects on various disease models, providing insights into its therapeutic relevance. Initial findings suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production or by inhibiting inflammatory signaling pathways. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders.

The development of novel drug candidates relies heavily on advanced computational methods for predicting biological activity and optimizing molecular properties. Computational chemists have employed molecular docking simulations to evaluate how N-Ethyl-6-formyl-imidazo[1,2-a]pyridine-3-carboxamide interacts with target proteins. These simulations help identify key binding residues and provide guidance for structure-based drug design efforts. Furthermore, quantum mechanical calculations have been used to understand the electronic structure and reactivity of this compound at a molecular level.

In conclusion, N-Ethyl-6-formyl-imidazo[1,2-a]pyridine-3-carboxamide represents a promising compound in pharmaceutical research due to its unique structural features and synthetic versatility. Its imidazo[1,2-a]pyridine core offers multiple opportunities for functionalization and drug discovery applications. As research continues to uncover new biological targets and synthetic methodologies,this compound is poised to play an important role in developing innovative therapeutics for various diseases.

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